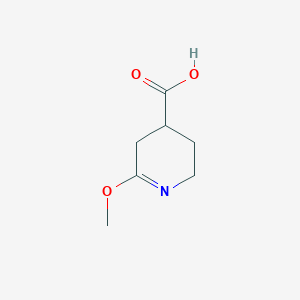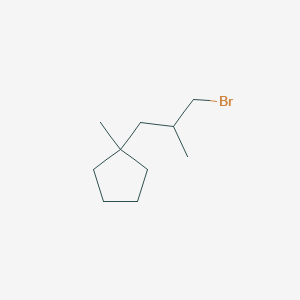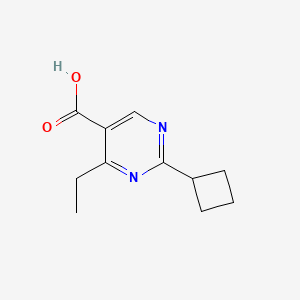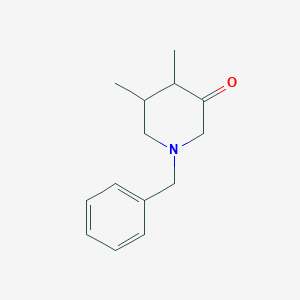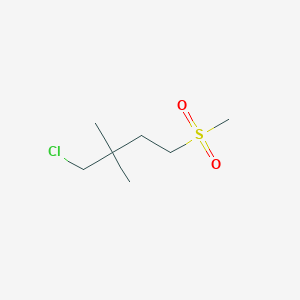
1-Chloro-4-methanesulfonyl-2,2-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methanesulfonyl-2,2-dimethylbutane is an organic compound with the molecular formula C7H15ClO2S. It is a chlorinated sulfone derivative, characterized by the presence of a chlorine atom and a methanesulfonyl group attached to a dimethylbutane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane typically involves the chlorination of 4-methanesulfonyl-2,2-dimethylbutane. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-4-methanesulfonyl-2,2-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfone group can undergo oxidation or reduction reactions, altering the oxidation state of the sulfur atom.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-methanesulfonyl-2,2-dimethylbutane is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-methanesulfonyl-2,2-dimethylbutane involves its interaction with various molecular targets. The chlorine atom and the sulfone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The specific pathways involved depend on the context of its use and the target molecules.
Comparison with Similar Compounds
1-Chloro-4-methanesulfonyl-2,2-dimethylbutane can be compared with other similar compounds, such as:
1-Chloro-2,2-dimethylbutane: Lacks the methanesulfonyl group, leading to different reactivity and applications.
Methanesulfonyl chloride: Contains the sulfone group but lacks the dimethylbutane backbone, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of a chlorinated and sulfonated structure, which imparts distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C7H15ClO2S |
|---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
1-chloro-2,2-dimethyl-4-methylsulfonylbutane |
InChI |
InChI=1S/C7H15ClO2S/c1-7(2,6-8)4-5-11(3,9)10/h4-6H2,1-3H3 |
InChI Key |
XHNPDUSGFBSFAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





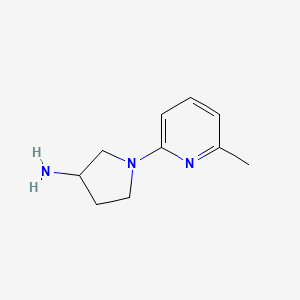
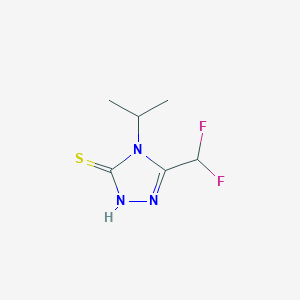
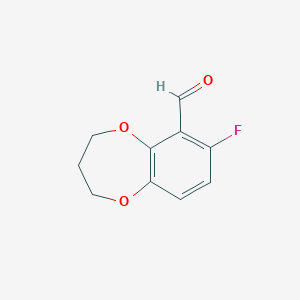
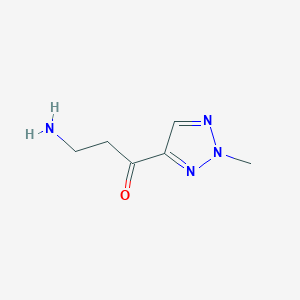
![1-[5-(Aminomethyl)oxolan-2-yl]ethan-1-one](/img/structure/B13167770.png)
